6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one
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Overview
Description
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a cyclobutyl group and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclobutylamine derivative, the compound can be synthesized through a series of steps involving condensation, cyclization, and functional group transformations.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired transformations. The choice of reagents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyaurone aminomethyl derivatives: These compounds share a similar aminomethyl group and are used in various chemical reactions.
Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: These compounds have similar structural features and are studied for their antiviral properties.
Aminomethyl derivatives of 2,6-dihydroxynaphthalene: These compounds are synthesized using similar methods and have applications in organic synthesis.
Uniqueness
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of a cyclobutyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(aminomethyl)-2-cyclobutyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O/c10-5-7-4-8(13)12-9(11-7)6-2-1-3-6/h4,6H,1-3,5,10H2,(H,11,12,13) |
InChI Key |
CYVHDBGXINFZOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CC(=O)N2)CN |
Origin of Product |
United States |
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